molecular formula C20H21FN2O2 B2532734 2-(4-fluorophenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 2109278-30-8

2-(4-fluorophenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No. B2532734
CAS RN: 2109278-30-8
M. Wt: 340.398
InChI Key: CXOJBRMNHHEQMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to "2-(4-fluorophenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone" has been explored in the context of developing potential analgesic agents. Specifically, a series of 5-(4-hydroxyphenyl)-2-azabicyclo[3.2.1]octanes were synthesized and evaluated for their analgesic properties. These compounds were found to exhibit moderate to good activity in the phenylquinone writhing assay, with some showing twice the activity of morphine. However, their activity was marginal when assessed using the tail-flick method. This suggests that while the synthetic approach for these compounds is effective in generating bioactive molecules, the analgesic efficacy can vary significantly depending on the assay used .

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been thoroughly investigated. For instance, the optimized molecular structure and vibrational frequencies of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone have been studied both experimentally and theoretically. The geometrical parameters derived from these studies are consistent with X-ray diffraction data, indicating a reliable depiction of the molecule's structure. The stability of the molecule, as inferred from hyper-conjugative interactions and charge delocalization, was analyzed using Natural Bond Orbital (NBO) analysis. This analysis provides insights into the electronic structure that could be relevant for the target molecule as well .

Chemical Reactions Analysis

The reactivity of the molecule can be inferred from Molecular Orbital studies, such as the HOMO-LUMO analysis, which helps in understanding the charge transfer within the molecule. For a related compound, it was found that the carbonyl group carries a negative charge, making it the most reactive part of the molecule. This information is crucial for predicting the chemical reactions that "2-(4-fluorophenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone" might undergo, as the presence of similar functional groups could lead to comparable reactivity patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of molecules similar to the target compound have been characterized, revealing that the electronegativity of the carbonyl group significantly influences reactivity. The first hyperpolarizability of a related molecule was calculated, which is an important factor in nonlinear optics, suggesting potential applications beyond pharmaceuticals. Additionally, molecular docking studies have shown that specific structural features, such as the fluorine atom on the benzene ring and the ethanone group, are critical for molecular binding. These features could also be relevant for the target molecule, potentially indicating inhibitory activity against certain enzymes or receptors .

properties

IUPAC Name

2-(4-fluorophenyl)-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c21-15-5-3-14(4-6-15)10-20(24)23-16-7-8-17(23)12-19(11-16)25-18-2-1-9-22-13-18/h1-6,9,13,16-17,19H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOJBRMNHHEQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)F)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

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